

L-Alanyl-L-proline chemical structure and properties

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Compound of Interest

Compound Name: L-Alanyl-L-proline

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L-Alanyl-L-proline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-proline is a dipeptide composed of the amino acids L-alanine and L-proline. This guide provides an in-depth overview of its chemical structure, physicochemical properties, and biological significance. It includes detailed experimental protocols for its synthesis, purification, and analysis, tailored for a scientific audience. Furthermore, this document explores the role of proline-containing peptides in cellular signaling and presents relevant data in a structured format to facilitate research and development.

Chemical Structure and Identifiers

L-Alanyl-L-proline is a dipeptide formed through a peptide bond between the carboxyl group of L-alanine and the amino group of L-proline.^[1] The presence of the rigid pyrrolidine ring from the proline residue imparts unique conformational properties to this molecule.^[2]

Identifier	Value	Reference
IUPAC Name	(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid	[3]
Synonyms	Ala-Pro, AP, H-Ala-Pro-OH	[3]
CAS Number	13485-59-1	[3]
Molecular Formula	C ₈ H ₁₄ N ₂ O ₃	[3]
Canonical SMILES	C--INVALID-LINK--N	[3]
InChI Key	WPWUFUBLGADILS-WDSKDSINSA-N	[3]

Physicochemical Properties

L-Alanyl-L-proline is typically a white to off-white crystalline solid that is soluble in water.[4] Its zwitterionic nature at physiological pH contributes to its polarity.[4]

Property	Value	Reference
Molecular Weight	186.21 g/mol	[3]
Melting Point	170-178 °C	[5]
pKa (Strongest Acidic)	3.71 (Predicted)	
pKa (Strongest Basic)	8.38 (Predicted)	
XLogP3	-2.7	[5]
Water Solubility	Soluble	[4]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and purity assessment of **L-Alanyl-L-proline**. While experimental spectra are not publicly available, typical chemical

shifts and fragmentation patterns can be predicted based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference data for the individual amino acids, L-alanine and L-proline, can provide an estimation of the expected chemical shifts in the dipeptide. In a ^1H -NMR spectrum, one would expect to see signals corresponding to the alpha-protons of both amino acid residues, the methyl protons of alanine, and the protons of the proline ring. The ^{13}C -NMR spectrum would show distinct signals for the carbonyl carbons of the peptide bond and the carboxylic acid, as well as for the alpha-carbons and side-chain carbons.[6][7]

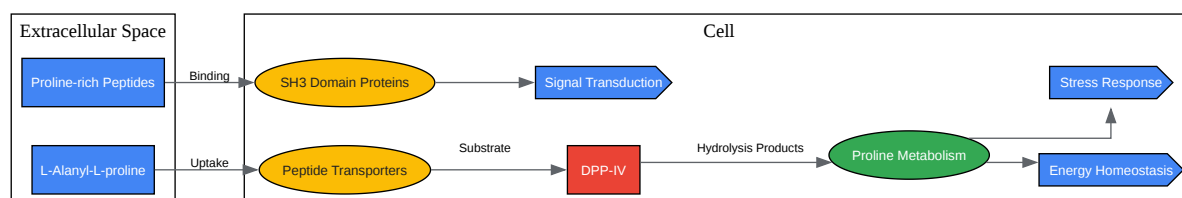
Mass Spectrometry (MS)

Mass spectrometry of proline-containing peptides often exhibits characteristic fragmentation patterns, commonly referred to as the "proline effect".[1][8] Collision-induced dissociation (CID) typically results in preferential cleavage at the N-terminal side of the proline residue, leading to the formation of prominent y-ions.[1] For a dipeptide like **L-Alanyl-L-proline**, fragmentation would also be expected at the peptide bond. The deprotonated molecule often shows a characteristic loss of C_2H_4 . [1]

Biological Significance and Signaling Pathways

L-Alanyl-L-proline, as a dipeptide, plays a role as a metabolite.[3] Proline-containing peptides are involved in a multitude of biological processes, including signal transduction, transcription, and cell motility.[9] While specific signaling pathways directly modulated by **L-Alanyl-L-proline** are not extensively documented, the biological activities of proline and related dipeptides offer significant insights.

Proline metabolism itself is linked to cellular stress responses and energy homeostasis.[10] Proline-rich motifs are recognized by SH3 domains, which are crucial in cell signaling and the regulation of tyrosine kinase activity.[9] Furthermore, dipeptides are substrates for various enzymes, including dipeptidyl peptidases (DPPs), such as DPP-IV, which are implicated in numerous physiological processes.[11] **L-Alanyl-L-proline** can serve as a substrate for DPP-IV.[11][12]



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Figure 1. Potential cellular roles and interactions of **L-Alanyl-L-proline**.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **L-Alanyl-L-proline**, which can be adapted for similar dipeptides.

Synthesis of L-Alanyl-L-proline via Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on the widely used Fmoc/tBu strategy.^[13]

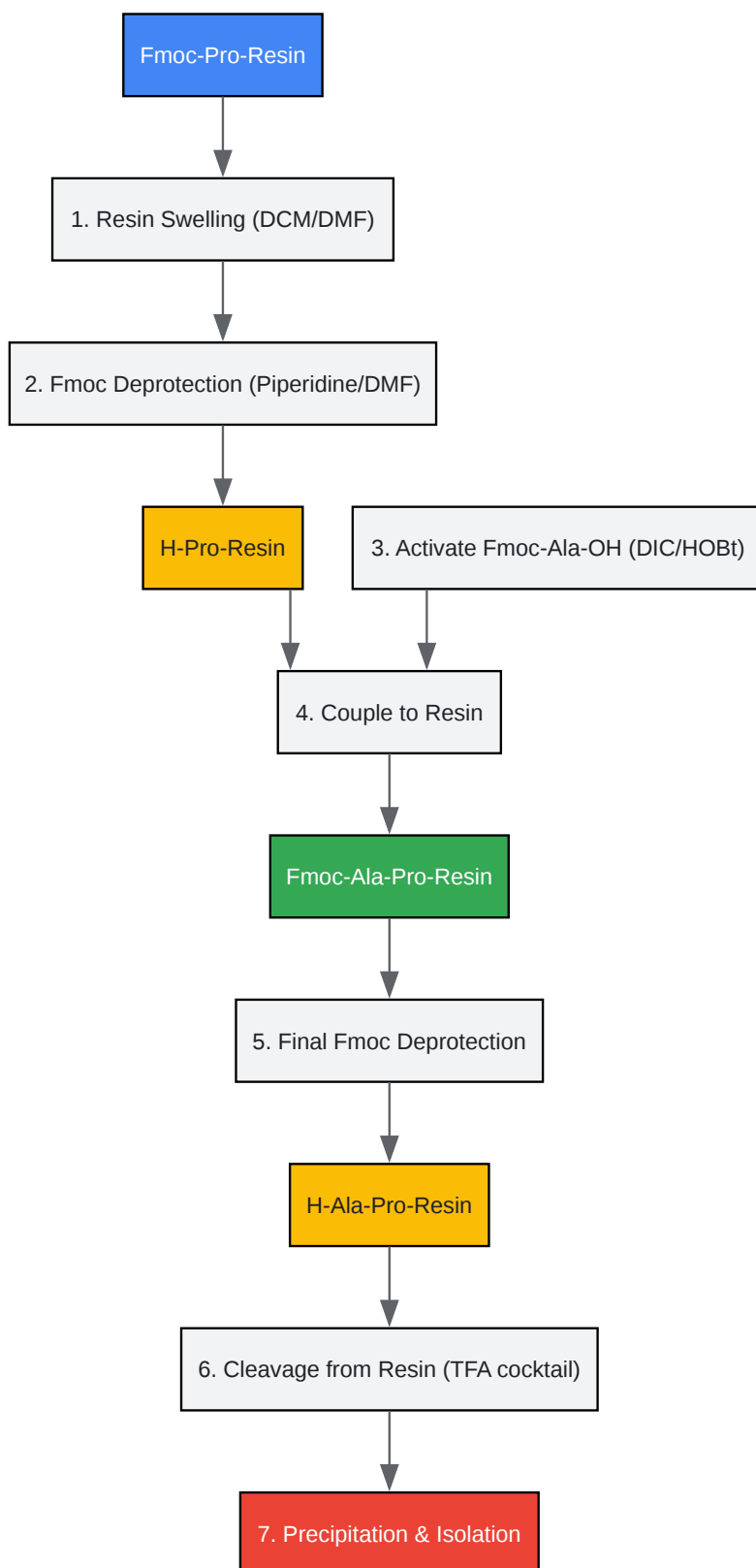
Materials:

- Fmoc-L-Pro-Wang resin
- Fmoc-L-Ala-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)

- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

Procedure:

- Resin Swelling: Swell Fmoc-L-Pro-Wang resin in DCM for 30 minutes, followed by washing with DMF.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from proline. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Dissolve Fmoc-L-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Allow the coupling reaction to proceed for 2-4 hours at room temperature.
 - Monitor the reaction completion using a Kaiser test.
- Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
- Final Fmoc Deprotection: Remove the N-terminal Fmoc group from alanine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.
- Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove side-chain protecting groups.
- Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Lyophilize the crude product to obtain a white powder.



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Figure 2. Solid-Phase Peptide Synthesis (SPPS) workflow for **L-Alanyl-L-proline**.

Purification by Preparative Reversed-Phase HPLC

Instrumentation and Materials:

- Preparative HPLC system with a C18 column
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile
- Lyophilizer

Procedure:

- Sample Preparation: Dissolve the crude **L-Alanyl-L-proline** in a minimal amount of Solvent A.
- Method Development (Analytical Scale): Optimize the separation on an analytical C18 column to determine the appropriate gradient. A shallow gradient (e.g., 0-30% Solvent B over 30 minutes) is often effective for small peptides.
- Preparative Run: Scale up the optimized method to the preparative column.
- Fraction Collection: Collect fractions corresponding to the main product peak.
- Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC-MS.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the purified **L-Alanyl-L-proline** as a white, fluffy powder.

Analysis by HPLC-MS

Instrumentation and Materials:

- HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF)
- Analytical C18 column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Solvent A: 0.1% formic acid in water

- Solvent B: 0.1% formic acid in acetonitrile

Procedure:

- Sample Preparation: Prepare a dilute solution of **L-Alanyl-L-proline** in Solvent A.
- Chromatographic Separation:
 - Inject the sample onto the analytical column.
 - Apply a suitable gradient (e.g., 5-50% Solvent B over 10 minutes).
 - Set the flow rate (e.g., 0.3 mL/min) and column temperature (e.g., 40 °C).
- Mass Spectrometric Detection:
 - Set the mass spectrometer to positive ion mode.
 - Monitor for the expected $[M+H]^+$ ion (m/z 187.11).
 - Acquire MS/MS data for structural confirmation, looking for characteristic fragment ions.



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Figure 3. Workflow for the HPLC-MS analysis of **L-Alanyl-L-proline**.

Conclusion

L-Alanyl-L-proline is a dipeptide with distinct chemical and physical properties owing to its constituent amino acids. Its role in biological systems, particularly as a metabolite and a potential substrate for key enzymes like DPP-IV, makes it a molecule of interest for biochemical and pharmaceutical research. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and analysis of **L-Alanyl-L-proline**, enabling further investigation into its biological functions and potential applications.

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